molecular formula C16H18N2O2 B2841024 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide CAS No. 898416-13-2

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Cat. No. B2841024
CAS RN: 898416-13-2
M. Wt: 270.332
InChI Key: AMISVDDBWMAGKW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, also known as compound 1, is a chemical compound that has been studied for its potential biological and medicinal properties. This compound has been synthesized using various methods and has been found to exhibit promising anti-cancer and anti-inflammatory activities.

Mechanism of Action

The exact mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 is not fully understood. However, studies have suggested that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and inhibits the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits tumor growth and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 in lab experiments is its potential anti-cancer and anti-inflammatory activities. However, one limitation is the lack of information on the toxicity and pharmacokinetics of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1. Further studies are needed to determine the safety and efficacy of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 in vivo.

Future Directions

There are several future directions for the study of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1. One direction is to investigate the potential of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 and its analogs to optimize its potency and selectivity. Additionally, studies are needed to determine the pharmacokinetics and toxicity of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 in vivo to assess its potential for clinical use.

Synthesis Methods

Compound 1 has been synthesized using various methods, including a one-pot three-component reaction and a microwave-assisted synthesis. In the one-pot three-component reaction, 2-furan-2-ylacetonitrile, indoline-1-carboxaldehyde, and ethyl acetate were reacted in the presence of piperidine and acetic acid to yield N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1. The microwave-assisted synthesis involved the reaction of 2-furan-2-ylacetonitrile, indoline-1-carboxaldehyde, and ethyl acetate in the presence of potassium carbonate and acetic anhydride under microwave irradiation to yield N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1.

Scientific Research Applications

Compound 1 has been studied for its potential anti-cancer and anti-inflammatory activities. In vitro studies have shown that N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide 1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound 1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(19)17-11-15(16-7-4-10-20-16)18-9-8-13-5-2-3-6-14(13)18/h2-7,10,15H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMISVDDBWMAGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

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